Gambiriin B1

Description

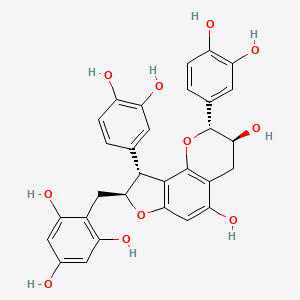

Structure

3D Structure

Properties

Molecular Formula |

C30H26O11 |

|---|---|

Molecular Weight |

562.5 g/mol |

IUPAC Name |

2-[[(2R,3S,8S,9R)-2,9-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,8,9-tetrahydro-2H-furo[2,3-h]chromen-8-yl]methyl]benzene-1,3,5-triol |

InChI |

InChI=1S/C30H26O11/c31-14-7-19(34)15(20(35)8-14)10-25-27(12-1-3-17(32)22(37)5-12)28-26(40-25)11-21(36)16-9-24(39)29(41-30(16)28)13-2-4-18(33)23(38)6-13/h1-8,11,24-25,27,29,31-39H,9-10H2/t24-,25-,27-,29+/m0/s1 |

InChI Key |

HLOYODWMNGTCGH-SEGPTPNXSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@H]([C@@H](O3)CC4=C(C=C(C=C4O)O)O)C5=CC(=C(C=C5)O)O)O)C6=CC(=C(C=C6)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C(C(O3)CC4=C(C=C(C=C4O)O)O)C5=CC(=C(C=C5)O)O)O)C6=CC(=C(C=C6)O)O)O |

Origin of Product |

United States |

Structural Elucidation and Characterization of Gambiriin B1

Spectroscopic Approaches for Structure Determination

Spectroscopic techniques provide critical insights into the molecular framework, functional groups, and connectivity of atoms within a compound. For Gambiriin B1, a suite of powerful spectroscopic methods has been employed.

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, is fundamental to the structural elucidation of complex natural products like this compound. Comprehensive 1D NMR data, including ¹H and ¹³C NMR, provide information on the types and environments of hydrogen and carbon atoms, respectively. sci-toys.comnih.govnih.govnih.gov For this compound, these spectra were recorded in methanol-d₄ at 298 K. nih.gov

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing proton-proton and proton-carbon connectivities, including long-range correlations. nih.govnih.govnih.gov These correlations are essential for piecing together the molecular skeleton and confirming the arrangement of various substructures within the dimeric framework of this compound. nih.gov

Mass spectrometry, particularly High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), has been instrumental in determining the accurate molecular mass and confirming the molecular formula of this compound. sci-toys.comnih.gov For this compound, HR-ESI-MS in positive ion mode showed a molecular ion peak at m/z 563.1521 ([M + H]⁺), which is consistent with its molecular formula of C₃₀H₂₆O₁₁. nih.gov This technique provides a precise measurement of the compound's mass, enabling the confirmation of its elemental composition. nih.gov

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. sci-toys.comnih.govnih.gov ECD spectra provide information about the three-dimensional arrangement of atoms by measuring the differential absorption of left and right circularly polarized light. For this compound, ECD data have been crucial in assigning its stereochemistry. nih.gov

The ECD spectrum of this compound in methanol (B129727) exhibits characteristic Cotton effects at specific wavelengths:

λmax (Δε) 203 nm (+28) nih.gov

λmax (Δε) 225 nm (−8.5) nih.gov

λmax (Δε) 239 nm (−5.7) nih.gov

λmax (Δε) 284 nm (−1.7) nih.gov

These specific Cotton effects, particularly their signs and magnitudes, are indicative of the compound's chiral properties and are used in comparison with calculated ECD spectra or known compounds for absolute configuration assignment. nih.gov

Table 1: Electronic Circular Dichroism (ECD) Data for this compound

| Wavelength (λmax, nm) | Molar Circular Dichroism (Δε) |

| 203 | +28 |

| 225 | -8.5 |

| 239 | -5.7 |

| 284 | -1.7 |

Fourier-Transform Near-Infrared (FT-NIR) spectroscopy is a technique primarily used for rapid, non-destructive quantitative analysis and quality control of materials, including plant extracts. While FT-NIR spectroscopy has been successfully applied to Uncaria gambir extracts for the determination of catechin (B1668976) content, which is a major component and quality determinant of gambir, its role in the structural elucidation of complex, isolated dimeric compounds like this compound is limited. Instead, it is more commonly employed for bulk characterization and quantification of known constituents within the raw material rather than for de novo structure determination of novel or complex isolated compounds.

Stereochemical Assignment and Confirmation

The stereochemical assignment of this compound, particularly its absolute configuration, has been a critical aspect of its characterization. This was primarily achieved through the interpretation of comprehensive NMR data and, crucially, Electronic Circular Dichroism (ECD) spectroscopy. nih.govnih.govnih.gov The observed Cotton effects in the ECD spectrum of this compound provide direct evidence for its chiral nature and specific stereoisomeric form. nih.gov Further confirmation of stereochemistry can involve comparison with known compounds, synthetic evidence, and, in some cases, density functional theory (DFT) calculations of ECD spectra. sci-toys.comnih.govnih.gov The consistency between experimental ECD data and theoretical predictions or established chiroptical properties of related structures is vital for confirming the absolute configuration. nih.gov

Revisions and Refinements of Proposed this compound Structures

The structural elucidation of natural products can be a complex process, and initial proposals may sometimes require revision as more comprehensive data become available. This has been the case for this compound and other related gambiriin compounds (A1, A2, and B2). sci-toys.comnih.govsdsc.edunih.gov Previously proposed structures for these chalcane-flavan dimers were subsequently revised based on detailed spectroscopic and chemical data. sci-toys.comsdsc.edunih.gov These revisions were necessary to accurately reflect the true connectivity and stereochemistry of the compounds, ensuring that the assigned structures were fully consistent with all accumulated experimental evidence, including advanced NMR and ECD data. sci-toys.comnih.govnih.gov The process of revision highlights the iterative and rigorous nature of natural product chemistry in achieving definitive structural assignments. nih.gov

The chemical compound this compound is a notable dimeric flavonoid primarily found in Uncaria gambir, commonly known as Gambir. Its structural characteristics and relationship to precursor flavonoids, particularly catechin, have been subjects of detailed scientific investigation, leading to a revised understanding of its chemical identity.

Structural Relationships to Precursor Flavonoids E.g., Catechin

Gambiriin B1 is inherently a dimeric flavonoid, structurally derived from simpler flavonoid units, primarily catechin (B1668976). nih.govepa.gov Research indicates that all gambiriin compounds (A1, A2, B1, and B2) are products of catechin, highlighting a direct biosynthetic link. nih.govepa.gov

The formation of these dimeric structures, including this compound, is understood to involve reactions where the A-ring of a catechin (or epicatechin) molecule undergoes a nucleophilic attack on a specific carbon (C-α) of an intermediate compound. nih.govnih.gov This mechanism suggests a diverse reactivity of catechin and related condensed tannins, leading to the formation of various dimeric products. ctdbase.org Further evidence for this relationship comes from studies demonstrating that thermal conversion of catechin in aqueous solutions can yield gambiriins, including B1, and aid in their purification. cenmed.comresearchgate.netwikipedia.orgnih.gov

The flavonoid biosynthetic pathway within Uncaria gambir is known to produce (+)-catechins as major components. nih.gov Catechins are abundant flavonoid compounds in gambir and are considered its primary bioactive constituents. nih.govepa.govuni.lu this compound is specifically identified as a seco B-type procyanidin (B600670) derivative, further underscoring its structural relationship to the proanthocyanidin (B93508) class of flavonoids, which are polymers of flavan-3-ols like catechin and epicatechin. researchgate.netnih.gov

Isolation and Purification Methodologies for Gambiriin B1

Extraction Techniques from Plant Material

The initial step in isolating Gambiriin B1 involves its extraction from the leaves and young twigs of the Uncaria gambir plant. nih.gov The choice of solvent and the subsequent fractionation strategy are critical for maximizing the yield and purity of the target compound.

Solvent extraction is a primary method for obtaining crude extracts containing this compound from plant sources. The selection of the solvent is based on the polarity of the target compound. As a polyphenolic compound, this compound is soluble in polar solvents.

Methanol (B129727) Extraction: Methanol is an effective solvent for extracting a broad range of flavonoid compounds, including dimeric forms like gambiriins. nih.govresearchgate.net The process of maceration, where the plant material is soaked in the solvent for an extended period, is often employed. insightsociety.org This allows the solvent to penetrate the plant tissues and dissolve the target compounds. Following maceration, the solvent is evaporated, typically using a rotary evaporator, to yield a crude methanol extract. insightsociety.org

Water Extraction: Aqueous extraction is another common method, particularly reflecting the traditional preparation of gambir. insightsociety.orgresearchgate.net Hot water can be used to increase the solubility of catechins and related polyphenols. nih.gov Studies have shown that gambiriins, including B1, can be isolated from aqueous extracts of the leaves and stems. researchgate.net The process often involves heating the plant material in water, followed by filtration to separate the soluble compounds from the solid plant residue. insightsociety.org

The choice between methanol and water can influence the composition of the crude extract. While both are effective, methanol may extract a wider range of compounds due to its ability to dissolve both polar and some less polar substances.

Following the initial solvent extraction, the crude extract contains a complex mixture of compounds. Sequential fractionation is employed to separate these compounds into groups based on their polarity, which simplifies the subsequent purification steps. This process involves partitioning the crude extract between a series of immiscible solvents of varying polarities.

A typical sequential fractionation process might involve the following steps:

The crude extract (e.g., from a methanol extraction) is first dissolved in water.

This aqueous solution is then successively extracted with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. researchgate.net

This partitions the compounds: less polar compounds will move into the ethyl acetate fraction, while more polar compounds will remain in the aqueous phase or move into the n-butanol fraction.

This strategy effectively enriches the concentration of this compound in a specific fraction, removing many impurities and making the final purification more efficient. researchgate.netrsc.org For instance, extraction with ethyl acetate has been shown to produce high levels of catechins (up to 97.82%), a class of compounds to which this compound belongs. researchgate.net

Chromatographic Separation Techniques

Chromatography is indispensable for the final isolation and purification of this compound from the enriched fractions. Various techniques are used, often in combination, to separate this compound from structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the fine separation of compounds. google.com Reverse-phase HPLC (RP-HPLC) is particularly well-suited for separating polyphenols like this compound. kemdikbud.go.idchromatographyonline.com

In RP-HPLC, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the compounds between the two phases. Quantitative analysis of gambir extracts using RP-HPLC has successfully identified and quantified this compound, with its content being approximately 1%. kemdikbud.go.id For purification, semi-preparative or preparative HPLC columns are used to handle larger quantities of the extract. science.gov

| Parameter | Description | Common Example |

|---|---|---|

| Stationary Phase (Column) | The solid support through which the mobile phase passes. For reverse-phase, it is non-polar. | C18 (Octadecylsilane) nih.gov |

| Mobile Phase | The solvent that moves the sample through the column. A gradient of solvents is often used. | A mixture of water (often with a small amount of acid like formic acid) and a more organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.com |

| Detection | The method used to visualize the separated compounds as they elute from the column. | UV Detector, typically at a wavelength of 280 nm for flavonoids. kemdikbud.go.id |

Dia-ion HP-20 is a macroporous, non-polar synthetic adsorbent resin made of a styrene-divinylbenzene copolymer. diaion.com It is widely used in reverse-phase chromatography for the separation and purification of various organic compounds, including biomolecules and antibiotics. pubcompare.ai

This resin is effective for the initial fractionation of crude plant extracts. nih.gov In the purification of gambiriins, the crude methanol extract is loaded onto a Dia-ion HP-20 column. A stepwise elution is then performed, starting with water and gradually increasing the concentration of an organic solvent like methanol. pubcompare.ai This process separates compounds based on their hydrophobicity. Water-soluble, highly polar impurities are washed out first, while more hydrophobic compounds like this compound are retained longer and eluted later with higher concentrations of methanol. pubcompare.ai This technique serves as an excellent preliminary purification step before final polishing with HPLC.

| Property | Value/Description |

|---|---|

| Matrix | Styrene-Divinylbenzene Copolymer diaion.com |

| Separation Technique | Reversed Phase |

| Surface Area | ~500 m²/g |

| Particle Size | 250-850 μm |

| Application | Adsorption and purification of hydrophobic compounds. |

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix. scispace.com Instead, it utilizes two immiscible liquid phases, one of which acts as the stationary phase held in place by a centrifugal force, while the other mobile phase flows through it. scispace.com

The primary advantage of CCC is the elimination of irreversible adsorption of the sample onto a solid support, which can be a problem with traditional column chromatography, especially for polyphenols. scispace.com This technique allows for high sample loading and can yield highly pure compounds. While specific applications of CCC for the isolation of this compound are not extensively documented, its proven value in separating other polyphenols, flavonoids, and alkaloids makes it a highly suitable and potent methodology for this purpose. scispace.com The choice of the biphasic solvent system is crucial and is tailored to the partition coefficient of the target compound. nih.gov

Refinement and Purity Assessment of Isolated this compound

Following the initial extraction and preliminary separation of polyphenolic constituents from Uncaria gambir, the refinement of this compound necessitates advanced chromatographic methods. High-performance liquid chromatography (HPLC) stands as a cornerstone technique in this phase. Both analytical and preparative scale HPLC are employed to separate this compound from its closely related structural analogs, such as Gambiriin A1, A2, and B2, which are often co-extracted. nih.gov

The selection of appropriate stationary and mobile phases is critical for successful separation. Reversed-phase columns, such as C18, are commonly utilized, with mobile phases typically consisting of a gradient mixture of acidified water (often with formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile. The optimization of this gradient is key to achieving the baseline separation required for high-purity fractions of this compound.

Once a highly purified fraction of this compound is obtained, a comprehensive assessment of its purity is imperative. This is not a single measurement but rather a multifaceted approach to ensure the absence of impurities.

High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing the purity of the isolated this compound. By employing a validated analytical HPLC method, a single, sharp, and symmetrical peak at a specific retention time is indicative of high purity. The use of a photodiode array (PDA) detector allows for the simultaneous acquisition of UV-Vis spectra across the peak, which can help in confirming peak homogeneity. The absence of co-eluting impurities is a critical indicator of the sample's purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides invaluable information for both structural confirmation and purity assessment. Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectra are used to confirm the structural integrity of the this compound molecule. nih.gov In terms of purity, the absence of extraneous signals in the ¹H NMR spectrum is a strong indicator of a pure sample. Furthermore, quantitative NMR (qNMR) can be employed to determine the absolute purity of the compound by integrating the signals of this compound against a certified internal standard of known concentration.

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is another powerful technique for purity assessment. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the isolated compound, which should correspond to the theoretical exact mass of this compound (C₃₀H₂₆O₁₁). nih.gov The presence of other ions in the mass spectrum could indicate the presence of impurities. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and the resulting fragmentation pattern serves as a chemical fingerprint, further confirming the identity and purity of the compound.

The following table summarizes the key analytical techniques and their roles in the purity assessment of this compound:

| Analytical Technique | Parameter Measured | Indication of High Purity |

| HPLC-PDA | Retention Time & UV-Vis Spectrum | A single, symmetrical peak with a consistent UV spectrum across the peak. |

| ¹H NMR | Chemical Shifts & Signal Integration | The presence of all expected proton signals with correct integrations and the absence of unassignable signals. |

| ¹³C NMR | Chemical Shifts | The presence of the correct number of carbon signals corresponding to the molecular structure. |

| HRMS | Exact Mass | The measured mass is in close agreement with the theoretical exact mass of the compound. |

The combination of these orthogonal analytical techniques provides a high degree of confidence in the purity of the isolated this compound, a crucial prerequisite for its use in further scientific investigation.

Biosynthesis and Bioconversion Pathways of Gambiriin B1

Enzymatic and Chemical Precursors (e.g., Catechin (B1668976) Dimerization)

The primary precursors for Gambiriin B1, along with other gambiriins, are flavan-3-ols, predominantly (+)-catechin and, to a lesser extent, (-)-epicatechin. These monomers are abundant in Uncaria gambir extracts and serve as the foundational building blocks for the dimeric structures nih.govnih.govnih.govuni.luoutbreak.infoctdbase.orghmdb.ca.

Research utilizing isotopic labeling has provided insights into the initial stages of catechin biosynthesis within the plant. Studies involving the administration of 14CO2 and [1-14C]acetate to Uncaria gambir have demonstrated the de novo formation of (+)-[14C]catechin. This work revealed that the A-ring of catechin is largely derived from acetyl units, while both the A and B rings are labeled equally from carbon dioxide, aligning with the general flavonoid biosynthetic pathway where the A-ring originates from three acetate (B1210297) units and the B-ring from a phenylpropanoid precursor nih.govnih.govnih.gov. The gambiriins, including this compound, are structurally identified as dimeric products of these catechin units nih.govnih.govnih.govuni.lu.

Proposed Biosynthetic Routes within Uncaria gambir

The flavonoid biosynthetic pathway in Uncaria gambir is well-established, leading to the production of flavan-3-ols like catechin, which are key metabolites in the plant nih.govnih.gov. The subsequent formation of dimeric compounds such as this compound occurs through the condensation of these monomeric flavan-3-ol (B1228485) units.

While specific enzymatic routes for this compound are complex and still under detailed investigation, the broader mechanism for dimeric proanthocyanidin (B93508) formation from flavan-3-ols is understood to involve both enzymatic and potentially non-enzymatic processes within the plant matrix nih.govuni.luresearchgate.net. The isolation of gambiriins from Uncaria gambir extracts, alongside their successful synthesis via the thermal conversion of catechin in aqueous solutions, suggests that these dimerization reactions can occur through chemical pathways, possibly enzyme-assisted or even post-harvest, in addition to direct enzymatic synthesis in planta uni.lucdutcm.edu.cn. This dual nature highlights the complexity of their formation, where initial enzymatic steps might produce reactive intermediates that then undergo chemical condensation.

Mechanistic Insights into Dimer Formation (e.g., Nucleophilic Attack)

The formation of chalcane-flavan dimers, a structural class to which this compound belongs, typically proceeds via a nucleophilic attack mechanism. This process is initiated by the enzymatic oxidation of a catechin monomer. For instance, polyphenol oxidase (PPO) can oxidize catechin to its corresponding o-quinone intermediate nih.govnih.gov.

This highly reactive o-quinone then becomes an electrophilic target for nucleophilic attack. Another flavan-3-ol unit, such as catechin or epicatechin, acts as the nucleophile, with its A-ring being particularly reactive. The nucleophilic attack occurs at the C-α position of the quinone intermediate nih.govnih.govnih.gov. Common sites for this attack on the A-ring of the nucleophilic flavanol unit are typically C-6 or C-8 nih.govcenmed.com.

In the specific case of this compound, its structure is characterized by a C-α–C-6 linkage between the two flavan (B184786) units. This differentiates it from other gambiriin isomers, such as Gambiriin A1, which features a C-α–C-8 linkage bg.ac.rs. This specificity in linkage formation is crucial for the diverse structural array of dimeric flavanoids found in Uncaria gambir.

Synthetic and Semisynthetic Approaches to Gambiriin B1 and Analogs

Total Synthesis Strategies for Chalcane-Flavan Dimers

Chalcane-flavan dimers, including Gambiriin B1, are characterized by a linkage between a chalcane (an open-chain flavonoid precursor) and a flavan-3-ol (B1228485) unit metabolomicsworkbench.orgnih.gov. The formation of these dimers is often observed through specific chemical reactions, rather than a conventional step-by-step total synthesis from basic chemical building blocks. Research indicates that gambiriins A1 and A2, which are chalcane-flavan dimers, can be produced via a nucleophilic attack of the A-ring from a catechin (B1668976) or epicatechin unit onto a C-α carbon of an intermediate metabolomicsworkbench.orgnih.gov. This mechanism highlights the crucial role of flavanol precursors in their formation.

While direct total synthesis of this compound from non-flavonoid starting materials is not extensively detailed in the literature, the synthesis of related flavan-3-ol dimers, such as procyanidin (B600670) B3, provides insight into the strategies for constructing such complex dimeric structures. One approach involved the synthesis of a flavan-3,4-diol intermediate, which possesses an electrophilic carbon at position 4. This carbon can be activated by Brønsted or Lewis acids (e.g., TiCl4) to form a stabilized benzylic cation, which is then trapped by a nucleophilic C-8 position of a protected catechin mitoproteome.org. This method, while yielding dimeric isomers, demonstrates a pathway for forming the interflavan linkage characteristic of these compounds mitoproteome.org. The C6–C2 + C1–C6 strategy was noted for its efficiency, being shorter and offering better yields compared to other routes, making it suitable for gram-scale synthesis of optically pure flavan-3-ols and their dimers mitoproteome.org.

Semisynthetic Modifications from Catechin and Related Flavanols

Semisynthesis plays a pivotal role in obtaining this compound and its analogs, leveraging the abundance of simpler flavanols like catechin. This compound itself is considered a product derived from catechins nih.gov. A well-established semisynthetic approach involves reacting procyanidin-rich extracts, such as those from grape seeds or polymeric procyanidins from black chokeberry, with flavan-3-ols (e.g., (+)-catechin or (-)-epicatechin) under acid catalysis nih.govuni.lu. This method facilitates the formation of various dimeric procyanidins, including procyanidin B1, B2, B3, B4, B5, and B7, while simultaneously degrading higher oligomeric and polymeric procyanidins nih.govuni.lu. Gambiriins are recognized as known byproducts of this semisynthetic process nih.gov.

Thermal conversion of catechin in aqueous solutions has also been shown to yield this compound and related dimers, providing a method for their purification nih.gov. Specific optimized conditions for the semisynthesis of procyanidin B1 (a related dimer) from (+)-catechin and polymeric procyanidins include a catechin/polymeric procyanidin mass ratio of 2.8, HCl concentration of 0.07 mol, a reaction time of 17 minutes, and a temperature of 34 °C, resulting in a yield of 3.64 mg/mL nih.gov. These conditions highlight the controlled environment required for efficient dimeric formation.

The following table summarizes typical conditions and outcomes for the semisynthesis of related procyanidin B1, which is structurally similar to this compound:

Table 1: Semisynthesis Conditions for Procyanidin B1

| Parameter | Value | Unit |

| (+)-Catechin/PPC Mass Ratio | 2.8 | - |

| HCl Concentration | 0.07 | mol |

| Reaction Time | 17 | min |

| Temperature | 34 | °C |

| Yield | 3.64 | mg/mL |

| Product Type | Dimeric Procyanidin B1 | - |

Note: PPC refers to Polymeric Procyanidins. Data derived from studies on related procyanidin B1, which shares structural similarities and synthetic pathways with this compound. nih.gov

Derivatization and Structural Modification for Research Purposes

Derivatization and structural modification of this compound and its analogs are crucial for research, particularly in elucidating structure-activity relationships (SARs) and enhancing properties for analytical or biological studies. For instance, in molecular docking studies involving Gambiriin C (a related chalcane-flavan dimer), structural modifications such as introducing hydroxyl or methyl functional groups were explored to improve binding affinity, for example, to TGF-β1. This compound and Gambiriin A2 have shown strong binding affinity to TGF-β1 through specific residues like Gly214 and Lys336 in molecular docking simulations, suggesting potential targets for modification.

General chemical derivatization techniques are widely employed in analytical chemistry to enhance the performance of methods like High-Performance Liquid Chromatography (HPLC) by improving sensitivity and specificity. These techniques involve modifying functional groups using various reagents, including acid chlorides, rhodamines, isocyanates, sulfonic esters, and amines. While these general methods are applicable to a wide range of compounds, specific derivatization strategies for this compound would likely focus on its phenolic hydroxyl groups or other reactive sites to create analogs with altered solubility, stability, or spectroscopic properties for research and characterization. The overarching goal of such modifications is often to study how changes in chemical structure impact biological activity or to improve the compound's chemical stability for various applications.

Investigations of Gambiriin B1 S Bioactivity and Molecular Mechanisms

Antioxidant Activities and Radical Scavenging Mechanisms (in vitro)

The antioxidant capacity of Gambiriin B1 is a significant area of its bioactivity profile. This property is attributed to its molecular structure as a flavonoid, a class of compounds known for their ability to neutralize free radicals and chelate metal ions. researchgate.nettjpr.org Extracts from Uncaria gambir, which contain this compound, have demonstrated notable antioxidant effects in various laboratory assays. researchgate.netnih.gov

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. This is commonly measured using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. While specific IC50 values for isolated this compound are not extensively detailed in the available literature, studies on various extracts of Uncaria gambir containing this compound have shown significant radical scavenging capabilities. tjnpr.orgijprajournal.com For instance, methanol (B129727) extracts of U. gambir stems, which contain a variety of compounds including this compound, have shown high activity in both DPPH and ABTS assays, with IC50 values of 9.71 µg/mL and 6.63 µg/mL, respectively. researchgate.nettjnpr.org

In silico predictions using PASS (Prediction of Activity Spectra for Substances) online tools further support the antioxidant potential of this compound. These computational models estimate the probability of a compound exhibiting certain biological activities.

| Activity Prediction | Probability to be Active (Pa) | Source |

|---|---|---|

| Free Radical Scavenger | 0.737 | ugm.ac.id |

| Antioxidant | 0.703 | ugm.ac.id |

Beyond direct radical scavenging, this compound is involved in preventing lipid peroxidation, a process where free radicals damage lipids, leading to cellular damage. Extracts of Uncaria gambir have been shown to inhibit Fe²⁺-induced lipid peroxidation in rat liver homogenates. tjpr.orgsphinxsai.com The 96% ethanolic extract of gambir, which contains approximately 1% this compound among other phenolic compounds, demonstrated the highest inhibitory activity with an IC50 value of 24.6 ppm. sphinxsai.com This potent effect was comparable to that of the positive control, Polyphenon 60. nih.govsphinxsai.com The mechanism for this anti-lipid peroxidation activity by flavonoids is suggested to involve metal ion chelation in addition to radical scavenging. tjpr.org

Anti-fibrotic Potential and Molecular Targets (in vitro and in silico)

This compound has emerged as a compound of interest for its potential anti-fibrotic effects. Fibrosis is characterized by the excessive accumulation of extracellular matrix components, leading to tissue scarring and organ dysfunction. nih.gov Molecular docking simulations have been instrumental in identifying the specific protein targets through which this compound may exert its anti-fibrotic action. phcogj.com

Transforming Growth Factor Beta 1 (TGF-β1) is a key cytokine that promotes fibrosis. researchgate.net Inhibiting the TGF-β1 signaling pathway is a primary strategy for developing anti-fibrotic therapies. semanticscholar.org Molecular docking studies have revealed that this compound can bind to the TGF-β1 receptor. phcogj.comuntirta.ac.id In silico analysis demonstrated that this compound fits within the active site of the TGF-β1 receptor, with a binding affinity of -7.9 kcal/mol. untirta.ac.id This interaction suggests a potential mechanism for inhibiting the downstream signaling that leads to collagen production and fibrosis. phcogj.com this compound and Gambiriin A2 were found to have nearly identical binding affinity values in these simulations. phcogj.comuntirta.ac.id

AKT Serine/Threonine Kinase 1 (AKT1), also known as Protein Kinase B, is a crucial protein in cellular signaling pathways that regulate cell proliferation, growth, and survival. genome.jpnih.gov Dysregulation of the AKT1 pathway is implicated in fibrotic diseases like keloids. nih.gov Bioinformatic analyses have identified AKT1 as a potential target for the bioactive compounds in Uncaria gambir. researchgate.netnih.gov Molecular docking simulations predicted that this compound binds to AKT1 with a strong binding energy of -8.0 kcal/mol. researchgate.net This suggests that this compound may modulate AKT1-mediated cell proliferation, a key process in the development of fibrotic tissue. nih.govresearchgate.net

The balance between Matrix Metallopeptidases (MMPs) and their natural inhibitors (TIMPs) is critical for maintaining normal tissue structure by regulating the turnover of the extracellular matrix. biomedpharmajournal.org An imbalance, particularly reduced MMP activity or increased TIMP activity, can lead to the accumulation of matrix proteins and fibrosis. nih.govbiomedpharmajournal.org MMP1, specifically, is an enzyme that degrades collagen. ekosfop.or.kr In silico studies have explored the interaction between this compound and MMP1, identifying it as a key target protein. nih.govresearchgate.net The docking analysis revealed a binding energy of -7.8 kcal/mol between this compound and MMP1, indicating a stable interaction. researchgate.net This suggests that this compound could potentially influence MMP1 activity, thereby playing a role in the regulation of extracellular matrix remodeling.

| Molecular Target | Binding Energy (kcal/mol) | Predicted Biological Effect | Source |

|---|---|---|---|

| Transforming Growth Factor Beta 1 (TGF-β1) | -7.9 | Inhibition of profibrotic signaling | untirta.ac.id |

| AKT Serine/Threonine Kinase 1 (AKT1) | -8.0 | Modulation of cell proliferation | researchgate.net |

| Matrix Metallopeptidase 1 (MMP1) | -7.8 | Regulation of extracellular matrix degradation | researchgate.net |

Impact on Cell Proliferation, Migration, and Transcription

This compound is a bioactive constituent of Uncaria gambir (gambir) extract, which has been shown to influence fundamental cellular processes. nih.govresearchgate.net Gene Ontology (GO) enrichment and pathway analyses of gambir extracts have indicated that its bioactive compounds can regulate cell proliferation, migration, and transcription, particularly in the context of fibrotic disorders like keloids. nih.govresearchgate.netresearchgate.net

Specific research into isolated compounds from Uncaria has provided more direct, though sometimes complex, evidence. In one study, a compound identified as this compound (designated as compound 8 in the original 2007 publication) was shown to have a protective effect against anoxia-induced injury in cultured ECV304 (human umbilical vein endothelial) and PC12 (rat pheochromocytoma) cells at a concentration of 50 µg/mL. researchgate.net The same study also investigated the anti-proliferative effects of several isolated compounds on K562 chronic myelogenous leukemia cells. It is important to note that the structures of Gambiriins A1, A2, B1, and B2 were revised in this 2007 paper. The compound originally identified as this compound (8a) was revised to structure 8 , while the structure originally proposed for Gambiriin B2 (9a) was revised to structure 9 . The study reports inhibition rates for compounds 5 through 8 , but the data table in the publication attributes the inhibition rate of 45.6% to compound 8 , which corresponds to the revised structure of this compound. researchgate.net

| Compound Investigated | Cell Line | Concentration | Reported Inhibition Rate (%) | Reference |

|---|---|---|---|---|

| This compound | K562 | 100 µg/mL | 45.6 | researchgate.net |

Involvement in Profibrotic Cytokine and Growth Factor Signaling Pathways (e.g., TGF-β1/Smad, NF-κB)

The development of fibrosis is heavily linked to signaling pathways activated by profibrotic cytokines, most notably the Transforming Growth Factor-beta 1 (TGF-β1) pathway and the Nuclear Factor-kappa B (NF-κB) pathway. nih.govsemanticscholar.org TGF-β1 initiates its signaling cascade by binding to its receptors, which in turn phosphorylate Smad proteins (Smad2/Smad3). mdpi.comnih.gov These activated Smads then form a complex and translocate to the nucleus to regulate the transcription of genes involved in fibrosis. mdpi.comnih.gov Similarly, NF-κB activation is a central event in inflammatory and fibrotic responses. nih.govsemanticscholar.org

Extracts from Uncaria gambir have been shown to possess antifibrotic effects, with studies pointing towards the inhibition of the NF-κB and TGF-β receptor pathways. nih.gov While many studies focus on the entire extract, molecular docking simulations have provided specific insights into the role of this compound. These in silico studies predicted that this compound, along with the related compound Gambiriin A2, exhibits a strong binding affinity for the TGF-β1 receptor. semanticscholar.org This binding is predicted to occur via interactions with key amino acid residues, suggesting a direct mechanism by which this compound may interfere with the initial step of the TGF-β1/Smad signaling cascade. semanticscholar.org This interaction is a critical piece of evidence suggesting that this compound is a contributor to the observed antifibrotic properties of gambir extract. nih.govsemanticscholar.org

Enzyme Inhibitory Activities (in vitro)

This compound has been investigated as part of the broader chemical profile of Uncaria gambir for its potential to inhibit various enzymes.

| Enzyme | Finding | Reference |

|---|---|---|

| Xanthine (B1682287) Oxidase | Identified as a constituent (approx. 1%) of Uncaria gambir extracts that show significant XO inhibitory activity. Its direct contribution is hypothesized but not quantified. | phcogj.comscribd.com |

| Alpha-Glucosidase | Present in Uncaria gambir extracts reported to have moderate α-glucosidase inhibitory activity. The specific IC50 for this compound is not reported. | sci-hub.sedocsdrive.com |

| Arginase | No direct studies on the inhibition of arginase by this compound have been reported in the reviewed literature. | N/A |

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. phcogj.commdpi.com Overactivity of this enzyme can lead to hyperuricemia. phcogj.comdocsdrive.com In vitro studies on extracts from Uncaria gambir have demonstrated significant XO inhibitory activity. phcogj.comphcogj.com For instance, a 96% ethanol (B145695) extract of gambir leaf showed 50% inhibitory activity relative to the standard allopurinol (B61711) at a concentration of 100 ppm. phcogj.comphcogj.com Chemical analysis of the extract identified this compound as a constituent, present at approximately 1%. phcogj.comscribd.com Researchers have suggested that the XO inhibitory effect is not solely due to the major component, (+)-catechin, and that other compounds, likely including this compound, contribute to this bioactivity. phcogj.com However, studies isolating this compound to determine its specific inhibitory potency (e.g., IC50 value) have not been reported.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.comrsc.org Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia. researchgate.net Reviews and studies on Uncaria gambir extracts, which contain this compound, have reported moderate in vitro inhibitory activity against α-glucosidase. sci-hub.sedocsdrive.com While the extracts show promise, the specific contribution or direct inhibitory action of isolated this compound against α-glucosidase has not been quantified in the scientific literature.

Arginase Enzyme Inhibition

Arginase is a metalloenzyme that hydrolyzes L-arginine into L-ornithine and urea. scialert.netmdpi.com It plays a role in various physiological and pathological processes, and its inhibition is being explored for therapeutic purposes. mdpi.comnih.gov A review of the available scientific literature did not yield any studies that specifically investigated the in vitro inhibitory activity of this compound against the arginase enzyme. While other compounds from Uncaria gambir, such as epicatechin, have been linked to arginase inhibition, this activity has not been directly tested or confirmed for this compound. scialert.net

Anticancer Research Focus (pre-clinical, mechanistic)

The phytochemicals found in Uncaria gambir, including flavonoids and their dimeric forms like this compound, have been noted for their potential pharmacological activities, including anticancer effects. researchgate.netmdpi.comresearchgate.net However, research into the specific anticancer mechanisms of compounds from gambir is still limited. mdpi.com

Pre-clinical research has provided some initial data on the effects of this compound. As mentioned previously (Section 7.2.4), a study on compounds isolated from Uncaria demonstrated that a compound identified as this compound (designated as compound 8 ) inhibited the proliferation of K562 human chronic myelogenous leukemia cells. At a concentration of 100 µg/mL, an inhibition rate of 45.6% was observed. researchgate.net This finding points to a potential cytotoxic or cytostatic effect on this specific cancer cell line, warranting further mechanistic investigation into how this compound achieves this effect, such as through the induction of apoptosis or cell cycle arrest. Broader anticancer screening and mechanistic studies on this compound are not widely available in the current literature. mdpi.com

Inhibition of Sirtuin 6 (SIRT6) Enzyme

Sirtuin 6 (SIRT6) is an enzyme that plays a crucial role in various cellular processes, including DNA repair, genome stability, and inflammation. nih.gov Its activity is linked to the progression of certain diseases, making it a target for therapeutic intervention. espublisher.comnih.gov While direct enzymatic assays on this compound are not extensively documented in the available literature, molecular modeling studies provide insight into its potential interactions with SIRT6.

Research involving compounds structurally related to this compound, such as catechin (B1668976) and its derivatives also found in Uncaria gambir, has explored their interaction with the SIRT6 enzyme. espublisher.comespublisher.com Molecular docking and molecular dynamics simulations have been used to model the binding of these catechin-based compounds to the active site of the SIRT6 enzyme. espublisher.comespublisher.com These computational studies suggest that compounds with a catechin structure have a high likelihood of binding effectively within the SIRT6 binding pocket. espublisher.com The overexpression of SIRT6 has been noted in certain cancer cell lines, where it contributes to cancer progression, partly by activating other signaling pathways. espublisher.com Therefore, the inhibition of SIRT6 by natural compounds is an area of active investigation.

Molecular Interactions with Cancer-Related Pathways (e.g., P13K/AKT/mTOR)

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical cascade that regulates cell proliferation, survival, growth, and metabolism. ekb.egsemanticscholar.org Its hyperactivation is a common feature in many types of cancer. ekb.egmdpi.com The potential for this compound to interact with this pathway is suggested through both direct and indirect mechanisms based on computational studies.

In-silico molecular simulation studies on the bioactive compounds of Uncaria gambir have predicted the binding affinities of these molecules to key proteins in cancer-related pathways. One such study identified that Gambiriin C, a related compound, showed a high binding energy to AKT1, a central kinase in the PI3K/AKT/mTOR pathway. nih.govresearchgate.net Although this compound was not the top compound in this specific analysis, another study involving docking against anti-fibrotic targets found that this compound and Gambiriin A2 had nearly identical binding affinity values for the TGF-β1 receptor, a pathway that can crosstalk with PI3K/AKT signaling. phcogj.com

Furthermore, a potential indirect interaction exists via SIRT6. Research indicates that the SIRT6 enzyme can activate the P13K/AKT/mTOR pathway, promoting cancer cell progression. espublisher.comespublisher.com Consequently, if this compound inhibits SIRT6 as suggested by modeling of related compounds, it could consequentially downregulate the PI3K/AKT/mTOR pathway.

Anti-inflammatory Investigations (mechanistic)

Inflammation is a biological response implicated in numerous diseases. mdpi.com The bioactive compounds found in Uncaria gambir, including flavonoids like this compound, have been investigated for their anti-inflammatory effects. nih.govresearchgate.net Mechanistic studies, primarily through in silico models, suggest that these compounds may act by modulating key inflammatory signaling pathways.

Molecular docking analyses have been performed to evaluate the interaction of Uncaria gambir constituents, including this compound, with crucial inflammatory mediators. phcogj.com These studies have targeted proteins such as nuclear factor kappa-B (NF-κB) and the transforming growth factor-beta 1 (TGF-β1) receptor. phcogj.com The NF-κB pathway is a primary regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines. mdpi.comresearchgate.net The results from docking analyses indicated that compounds from Uncaria gambir have the potential to act as inhibitors of NF-κB and TGF-β1 receptors. phcogj.com This inhibitory action on fundamental inflammatory pathways provides a mechanistic basis for the anti-inflammatory properties attributed to this compound.

Hepatoprotective Mechanisms (pre-clinical)

Pre-clinical research has highlighted the potential of catechins from Uncaria gambir, which include this compound, as hepatoprotective agents. ijrrjournal.com Studies in animal models suggest these compounds can protect the liver from damage induced by factors like a high-fat diet. ijrrjournal.com The protective effects are believed to stem from a combination of mechanisms, including the reduction of oxidative stress, mitigation of inflammatory cytokines, and amelioration of mitochondrial dysfunction. ijrrjournal.com In a pre-clinical study using male Wistar rats induced with a high-fat diet, the administration of a catechin isolate from gambir, containing compounds such as this compound, led to a significant reduction in elevated liver enzyme levels, indicating a hepatoprotective effect. ijrrjournal.com

Table 1: Effect of Gambir Catechin Isolate on Liver Enzyme Levels in Rats This table presents data from a pre-clinical study on the effect of gambir catechin isolate on serum levels of Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) in rats fed a high-fat diet. The data is sourced from a study by Taria et al. (2020). ijrrjournal.com

Reduction of Oxidative Stress

Oxidative stress is a condition characterized by an imbalance between free radicals and antioxidants in the body, which can lead to cellular damage, particularly in the liver. scispace.com Gambir catechins, including this compound, are polyphenol derivatives that function as antioxidants. ijrrjournal.com Their hepatoprotective action is partly attributed to their ability to counter free radicals and prevent the cascade of oxidative damage. ijrrjournal.com In liver cells, an accumulation of fat can lead to the overproduction of reactive oxygen species (ROS), causing lipid peroxidation and damaging cell membranes. ijrrjournal.com The antioxidant capacity of gambir catechins helps to mitigate this damage, thereby protecting liver cells. ijrrjournal.com

Mitigation of Inflammatory Cytokines

Chronic liver inflammation, often marked by an increase in pro-inflammatory cytokines, is a key driver of liver damage and fibrosis. nih.govnih.govmdpi.com The accumulation of fat in the liver can trigger an inflammatory response, including an increase in cytokines like TNF-α. ijrrjournal.com The hepatoprotective mechanisms of gambir catechins involve the reduction of these inflammatory cytokines. ijrrjournal.com By suppressing the production of these mediators, this compound and related compounds can help to break the cycle of inflammation and prevent further injury to liver tissue. ijrrjournal.com

Amelioration of Mitochondrial Dysfunction

Mitochondria are vital for cellular energy and metabolism, and their dysfunction is a critical factor in the progression of liver disease. nih.govnih.govexplorationpub.com In the context of a high-fat diet, excessive fatty acids can lead to mitochondrial dysfunction, disrupting the electron transport chain and increasing the production of ROS. ijrrjournal.com The protective effects of gambir catechins extend to the mitigation of this mitochondrial damage. ijrrjournal.com By suppressing the initial triggers of oxidative stress and inflammation, these compounds can ultimately reduce mitochondrial damage. ijrrjournal.com This allows for the proper functioning of beta-oxidation and ensures that cells have the necessary energy to repair damage, thus preserving liver function. ijrrjournal.comkoreamed.org

Compound Index

This table lists the chemical compounds mentioned in the article.

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in identifying potential biological targets and understanding the structural basis of a compound's activity.

Studies on compounds from the Uncaria gambir plant, including the class to which Gambiriin B1 belongs, have utilized molecular docking to explore their anti-fibrotic potential. semanticscholar.org Key protein targets relevant to fibrosis, such as Transforming Growth Factor-beta 1 (TGF-β1) and Nuclear Factor-kappa B (NF-κB), have been the focus of these simulations. semanticscholar.org For instance, docking analyses have shown that various gambir compounds can effectively bind to the active sites of these proteins. semanticscholar.org

In one study, this compound and its isomer Gambiriin A2 were found to have nearly identical binding affinity scores when docked with TGF-β1, indicating a similar potential for interaction. semanticscholar.org Other related compounds, such as Procyanidin (B600670) B3, demonstrated strong binding to NF-κB, forming hydrogen bonds with key amino acid residues like Gly214 and Lys337. semanticscholar.orgphcogj.com Similarly, Gambiriin C has been shown to have a high binding affinity for TGF-β1. researchgate.net

A comprehensive study combining epistatic network analysis and molecular simulations identified TGFβ1, AKT serine/threonine kinase 1 (AKT1), and matrix metallopeptidase 1 (MMP1) as core protein targets for the bioactive compounds in gambir. nih.govnih.gov While Gambiriin C, Isogambirine, and Procyanidin B1 were highlighted as the most promising binders to these targets, the analysis included a range of gambir compounds, providing a framework for understanding the interactions of the entire class, including this compound. researchgate.netnih.govsciprofiles.com The binding energy, measured in kcal/mol, indicates the stability of the interaction, with a lower value suggesting a more stable complex. researchgate.net

| Compound | Target Protein | Binding Energy (kcal/mol) | Significance |

|---|---|---|---|

| Procyanidin B3 | NF-κB | -8.6 | Demonstrates strong inhibitory potential through hydrogen bonding with Gly214 and Lys337. semanticscholar.orgphcogj.com |

| Gambiriin A1 | NF-κB | -8.4 | Shows significant binding affinity to the NF-κB transcription factor. semanticscholar.org |

| Procyanidin B1 | NF-κB | -8.4 | Indicates notable interaction within the NF-κB binding site. semanticscholar.org |

| Gambiriin C | TGF-β1 | -9.2 | Identified as a potent inhibitor of the profibrotic cytokine TGF-β1. nih.gov |

| Procyanidin B1 | MMP1 | -8.4 | Predicted to be a strong binder to matrix metallopeptidase 1. nih.gov |

| Isogambirine | AKT1 | Not specified | Identified as a promising compound with high binding energy to AKT1. nih.govsciprofiles.comresearchgate.net |

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Analysis

For a compound like this compound, MD simulations would be the logical next step after docking to validate the predicted binding mode. youtube.com By simulating the complex in a solvated environment that mimics physiological conditions, researchers can:

Assess Binding Stability: An MD simulation can determine if the docked pose of this compound remains stable within the receptor's active site over a set period (e.g., nanoseconds). youtube.com If the ligand drifts away, the initial docking pose may be considered unstable. youtube.com

Analyze Conformational Changes: These simulations reveal how the protein and this compound adapt to each other. The flexibility of both molecules can be crucial for achieving an optimal fit and biological activity. oecd-nea.org

Investigate Key Interactions: MD can track the persistence of specific interactions, such as hydrogen bonds, over the course of the simulation, helping to identify the most critical residues for binding affinity. youtube.com

While specific MD simulation studies focusing solely on this compound are not detailed in the available literature, the methodology is a standard and powerful tool for refining the understanding of ligand-receptor interactions discovered through docking. youtube.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is fundamental to rational drug design, allowing researchers to predict the activity of new compounds and optimize lead structures. jocpr.com

The biological activity of flavonoids like this compound is intrinsically linked to their specific structural features. Structure-activity relationship (SAR) analysis helps to identify the molecular properties responsible for their effects. For the gambiriin class, key structural determinants of activity include:

The Chalcane-Flavan Dimer Structure: this compound is a chalcane-flavan dimer, a relatively rare structure in nature. researchgate.net This dimeric nature significantly influences its size, shape, and interaction potential compared to monomeric flavonoids like catechin (B1668976).

Interflavan Linkage: The specific linkage between the flavonoid units is critical. This compound features a C-α–C-6 linkage, which distinguishes it from isomers like Gambiriin A1, which has a C-α–C-8 linkage. This difference in connectivity alters the molecule's three-dimensional shape and can directly impact how it fits into a protein's binding site.

Stereochemistry: The spatial arrangement of atoms (stereochemistry) also plays a role. For example, the 2,3-trans configuration in some related compounds contrasts with a 2,3-cis structure in others, which affects protein binding capabilities.

Hydroxyl Group Substitution: The number and position of hydroxyl (-OH) groups on the flavonoid rings are well-known to influence antioxidant and enzyme-inhibitory activities. psu.edu These groups are key participants in forming hydrogen bonds with protein targets. youtube.com

By comparing the known activities of this compound with its structural analogs (e.g., Gambiriin A1, A2, B2, C), a QSAR model can quantify these relationships, providing a predictive framework for new designs. psu.eduresearchgate.net

A validated QSAR model can be a powerful predictive tool in drug discovery. nih.gov Once a statistically robust correlation between the structural descriptors (e.g., size, lipophilicity, electronic properties) and the biological activity of a training set of compounds is established, the model can be used to forecast the activity of novel, untested molecules. conicet.gov.ardiva-portal.org

For this compound, this would involve:

Designing virtual derivatives by modifying its structure—for example, by adding or removing hydroxyl groups, altering the interflavan linkage, or substituting other functional groups.

Calculating the molecular descriptors for these new virtual compounds.

Using the established QSAR equation to predict their biological activity against a specific target (e.g., TGF-β1).

This process allows medicinal chemists to prioritize the synthesis of derivatives that are predicted to have enhanced potency or improved properties, thereby saving significant time and resources compared to traditional trial-and-error synthesis and testing. jocpr.com

Epistatic Network and Pathway Enrichment Analysis

Network pharmacology, a branch of epistatic interaction studies, provides a systems-level understanding of how drugs exert their effects by analyzing complex drug-target-disease interaction networks. nih.gov This approach is particularly useful for multi-component natural products like gambir extract. nih.govnih.gov

By integrating information from multiple databases, researchers can construct networks that link the bioactive compounds in an extract to known protein targets associated with a particular disease. nih.gov A recent study on Uncaria gambir and its potential application for keloids, a fibrotic skin condition, employed this methodology. nih.govsciprofiles.commdpi.com

The analysis identified 11 core protein targets for gambir's bioactive compounds that are relevant to keloid disease. nih.govresearchgate.net Through subsequent molecular docking simulations on the top-ranked compounds from the network, the study pinpointed three key targets as being most promising for mediating the anti-fibrotic effects of gambir:

Transforming Growth Factor-beta 1 (TGFβ1) nih.gov

AKT serine/threonine kinase 1 (AKT1) nih.gov

Matrix Metallopeptidase 1 (MMP1) nih.gov

Gene Ontology (GO) and Pathway Analysis

Gene Ontology (GO) and pathway enrichment analyses are computational methods used to understand the biological significance of a set of genes or proteins that a compound interacts with. bioinformaticsworkbook.org For this compound, such analyses have been conducted as part of broader studies on the bioactive compounds found in Uncaria gambir (gambir), an herb known for its potential as an antifibrotic agent. nih.gov These studies help elucidate the mechanisms by which gambir constituents, including this compound, may exert their effects. nih.govdntb.gov.ua

In the context of keloid disease, a condition characterized by excessive fibrosis, GO enrichment and pathway analysis were performed on the target proteins of gambir's bioactive compounds. nih.gov The analysis revealed that these compounds likely act on proteins involved in regulating cell proliferation, migration, transcription, and signal transduction. nih.govresearchgate.net While these studies analyze a collection of bioactive compounds from gambir, they provide a foundational understanding of the potential biological roles of this compound. nih.gov

The primary signaling pathways identified through KEGG (Kyoto Encyclopedia of Genes and Genomes) and REACTOME database analyses include those related to profibrotic cytokines and growth factors. nih.govresearchgate.net Key pathways implicated are cytokine signaling (specifically involving Interleukin-4 and Interleukin-13), the AGE-RAGE signaling pathway in diabetic complications, and the HIF-1 signaling pathway. nih.gov

| Analysis Type | Key Findings | Associated Biological Functions | Source |

|---|---|---|---|

| Gene Ontology (GO) | Enrichment in targets related to profibrotic cytokines and growth factors. | Regulation of cell proliferation, migration, transcription, and signal transduction. | nih.govresearchgate.net |

| KEGG Pathway Analysis | Identification of pathways such as AGE-RAGE signaling, cancer-related pathways, and HIF-1 signaling. | Modulation of cellular responses to stress, inflammation, and growth factor signaling. | nih.gov |

| REACTOME Pathway Analysis | Highlighting of pathways like 'Signaling by Interleukins' (IL-4, IL-13) and 'Cytokine Signaling in Immune System'. | Involvement in immune response and inflammatory processes. | nih.gov |

Comparison of this compound's Molecular Interactions with Related Compounds (e.g., Gambiriin C, Procyanidin B1)

Molecular docking studies provide critical insights into how this compound and similar compounds interact with protein targets at a molecular level. These studies often compare binding affinities and interaction patterns to understand structure-activity relationships.

This compound, a chalcane-flavan dimer, has been compared to other compounds from Uncaria gambir, such as Gambiriin C and Procyanidin B1. mdpi.com In docking studies against the anti-fibrotic target Transforming Growth Factor-beta 1 (TGF-β1), this compound and Gambiriin A2 demonstrated strong binding affinity. Specifically, these compounds were noted to be the most identical in terms of their similar affinity binding values in one study. phcogj.com

However, comparisons with other related compounds reveal differences in binding potency. For instance, Gambiriin C shows a stronger binding energy to TGF-β1 (-9.2 kcal/mol) compared to Procyanidin B1 (-8.4 kcal/mol). In studies related to keloid disease, Gambiriin C, Isogambirine, and Procyanidin B1 were identified as having the highest binding energies to key protein targets like TGFβ1, AKT1, and MMP1, suggesting they may be more potent in this specific context. nih.govresearchgate.netresearchgate.net

Procyanidin B1, a common dimeric flavonoid, has been extensively studied. It interacts with various enzymes and receptors, often through hydrogen bonds. researchgate.net For example, it has an anti-inflammatory effect by interacting with the TLR4–MD-2 heterodimer, competing with lipopolysaccharide (LPS) for binding and suppressing downstream signaling pathways like p38 MAPK and NF-κB. chemfaces.comnih.gov Structural modeling has identified specific residues such as Tyr296 in TLR4 and Ser120 in MD-2 as crucial for hydrogen bonding with Procyanidin B1. nih.gov

The structural differences between these compounds underpin their varied molecular interactions. This compound and Gambiriin C share a C-α–C-6 linkage, which differs from the C-α–C-8 linkage in Gambiriin A1. This variation in linkage, along with stereochemistry and the presence of different functional units (like the open-chain chalcane unit in gambiriins), influences their binding to proteins.

| Compound | Target Protein(s) | Key Interaction Findings | Binding Energy (kcal/mol) | Source |

|---|---|---|---|---|

| This compound | TGF-β1 | Shows strong binding affinity; similar binding value to Gambiriin A2. | Not specified | phcogj.com |

| Gambiriin C | TGF-β1 | Strong binding, outperforming Procyanidin B1. Identified as a most promising compound for this target. | -9.2 | nih.govresearchgate.net |

| Procyanidin B1 | TGF-β1, MMP1, TLR4-MD-2, various enzymes | Binds to multiple targets; inhibits TLR4 signaling by competing with LPS. Forms hydrogen bonds with key residues. | -8.4 (for TGF-β1) | nih.govresearchgate.netnih.gov |

Future Research Directions and Translational Perspectives Pre Clinical

Elucidation of Further Undiscovered Bioactivities

While initial studies have linked Gambiriin B1 and its source, Uncaria gambir, to antioxidant, anti-fibrotic, and potential antifungal properties, the full spectrum of its biological activities remains largely unexplored. researchgate.netresearchgate.netsemanticscholar.orgresearchgate.net Future research should systematically screen this compound against a wide array of biological targets. Given that extracts from Uncaria gambir have a traditional history of use for various ailments, including inflammatory and metabolic conditions, it is plausible that this compound contributes to these effects. tjpr.org Investigating its potential role in modulating inflammatory pathways, its impact on metabolic enzymes, and its activity against various microbial strains are promising areas of inquiry.

Table 1: Potential Areas for Bioactivity Screening of this compound

| Research Area | Rationale | Potential Assays |

| Anti-inflammatory | Uncaria gambir extracts are used traditionally for inflammatory conditions. tjpr.org | Cytokine production assays, NF-κB activation assays, COX/LOX enzyme inhibition assays. |

| Neuroprotection | Flavonoids are widely studied for their neuroprotective potential. | Neuronal cell viability assays under oxidative stress, β-secretase inhibition assays. |

| Antiviral | Related flavonoids have demonstrated antiviral properties. researchgate.net | Viral replication assays against a panel of viruses (e.g., Influenza, Dengue). |

| Metabolic Disease | Uncaria gambir has shown anti-hyperglycemic activity. researchgate.net | α-glucosidase and α-amylase inhibition assays, glucose uptake in adipocytes. |

Development of Novel Analytical Techniques for Enhanced Detection and Quantification

The characterization and quantification of this compound have primarily relied on established techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netresearchgate.netijprajournal.com While effective, future research necessitates the development of more advanced and sensitive analytical methods. The development of ultra-high-performance liquid chromatography (UHPLC) methods coupled with tandem mass spectrometry (MS/MS) could offer higher resolution and lower detection limits, which is crucial for pharmacokinetic studies in complex biological matrices like plasma and tissue. Furthermore, creating specific monoclonal antibodies for this compound could enable the development of enzyme-linked immunosorbent assays (ELISAs), providing a high-throughput platform for quantification in pre-clinical and clinical samples.

Advanced Mechanistic Studies on Cellular and Subcellular Levels

Understanding how this compound functions at a molecular level is critical for its development as a therapeutic agent. Initial in silico molecular docking studies have suggested interactions with proteins like TGF-β1 and NF-κB. semanticscholar.org Future research must validate these computational predictions through advanced experimental techniques. The use of fluorescently tagged this compound analogues would allow for its direct visualization within cells via confocal microscopy, revealing its subcellular localization. nih.gov Techniques such as cellular thermal shift assay (CETSA) can identify direct protein targets in a cellular context. Furthermore, subcellular fractionation followed by proteomic analysis of each organelle after treatment can provide a detailed map of the compound's sites of action and its impact on protein distribution. nih.gov

Synthetic Chemistry Efforts for Structure-Driven Bioactivity Enhancement

The confirmed chemical structure of this compound serves as a valuable scaffold for synthetic modification. nih.gov Medicinal chemistry campaigns can be initiated to perform structure-activity relationship (SAR) studies. By systematically modifying the functional groups on the this compound backbone—such as the number and position of hydroxyl groups—it may be possible to enhance its binding affinity, selectivity, and pharmacokinetic properties. Drawing inspiration from studies on related flavonoids where esterification increased anticancer activity, similar derivatization strategies could be applied to this compound. researchgate.net Total synthesis of this compound and its novel analogues would not only secure a consistent supply for research but also allow for the creation of probes to better understand its mechanism of action. researchgate.net

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is essential. amazon.com These approaches can provide an unbiased, system-wide view of the molecular changes induced by the compound.

Transcriptomics (RNA-seq): Can identify all genes whose expression is altered in response to this compound treatment, revealing the cellular pathways it modulates.

Proteomics: Can quantify changes in the levels of thousands of proteins, identifying downstream effects and potential biomarkers of activity.

Metabolomics: Can profile changes in small-molecule metabolites, offering insights into the compound's impact on cellular metabolism. rsc.org

These large-scale datasets, when analyzed together, can uncover novel mechanisms of action and help predict both efficacy and potential off-target effects. For instance, applying these technologies to keloid fibroblast models could elucidate the mechanisms behind the anti-fibrotic potential of compounds from Uncaria gambir. researchgate.netnih.gov

Exploration of Synergistic Effects with Other Natural Products

Natural extracts often exhibit therapeutic efficacy due to the synergistic interactions of their various components. phcogj.com this compound is found in Uncaria gambir alongside other bioactive compounds like Catechin (B1668976), Epicatechin, and Procyanidins. mdpi.comtjpr.orgresearchgate.net Future pre-clinical studies should investigate whether this compound acts synergistically with these other compounds. Using the Combination Index (CI) method, researchers can quantitatively assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Such studies could lead to the development of potent, multi-component botanical drugs with improved efficacy and potentially reduced side effects compared to the isolated compound.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and development. In the context of this compound research, these computational tools have several potential applications.

Target Prediction: ML models trained on large biological datasets can predict novel protein targets and bioactivities for this compound, guiding wet-lab experiments.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the bioactivity of virtual analogues of this compound, prioritizing the synthesis of the most promising candidates.

Omics Data Analysis: AI algorithms are adept at identifying complex patterns in the vast datasets generated by omics technologies, helping to formulate new hypotheses about the compound's mechanism of action.

In Silico Modeling: Expanding on current molecular docking studies, ML can enhance the predictive power of simulations of the interactions between this compound and its targets. semanticscholar.org

Q & A

Q. What are the standard in vitro assays for evaluating Gambiriin B1’s anti-fibrotic activity, and how are they methodologically validated?

this compound’s anti-fibrotic activity is typically assessed using the MTT assay to measure cytotoxicity and cell viability in models like the A549 cell line. Molecular docking analysis is employed to study interactions with targets such as TGF-β1 receptors and NF-κB. For validation, ensure consistent cell culture conditions (e.g., passage number, media composition) and replicate experiments to confirm binding affinities (e.g., this compound’s IC50 value of 19,255 ± 1.08 μg/ml in A549 cells). Cross-validation with positive controls (e.g., naphthyridine for TGF-β1 inhibition) is critical .

Q. How should researchers design experiments to isolate and characterize this compound from natural sources like Uncaria gambir?

- Extraction : Use ethanol-based solvent systems for preliminary extraction, followed by column chromatography (e.g., silica gel or Sephadex) for purification.

- Characterization : Employ NMR and mass spectrometry for structural elucidation. For purity, include elemental analysis and HPLC with UV detection.

- Documentation : Follow guidelines for reporting synthetic procedures, including reaction conditions, yields, and spectral data. Limit main-text experimental details to five compounds; additional data should be in supplementary materials .

Q. What are the best practices for ensuring reproducibility in this compound bioactivity studies?

- Standardized Protocols : Use identical cell lines (e.g., A549), passage numbers, and assay conditions (e.g., incubation time, temperature).

- Data Transparency : Report raw data (e.g., absorbance values from MTT assays) with uncertainties and statistical significance (e.g., p < 0.05 thresholds).

- Reagent Sourcing : Specify suppliers and batch numbers for critical reagents like TGF-β1 inhibitors .

Advanced Research Questions

Q. How can contradictions between in vitro and in silico data on this compound’s binding affinities be resolved?

Contradictions may arise from differences in experimental conditions (e.g., pH, ionic strength) vs. computational assumptions (e.g., rigid protein structures). To resolve:

- Perform molecular dynamics simulations to account for protein flexibility.

- Validate docking results with mutagenesis studies (e.g., testing this compound’s interaction with NF-κB’s Gly214 and Lys337 residues).

- Use isothermal titration calorimetry (ITC) to experimentally measure binding thermodynamics .

Q. What methodologies are recommended for integrating primary data (e.g., IC50 values) with secondary literature on this compound’s analogs?

- Systematic Comparison : Create a table comparing this compound’s IC50, binding energies, and structural features with analogs like Procyanidin B3 and (+)-Catechin.

- Meta-Analysis : Use tools like RevMan to pool data from multiple studies, applying heterogeneity tests (e.g., I² statistic) to assess consistency.

- Gap Analysis : Identify understudied targets (e.g., alternative fibrotic pathways like Wnt/β-catenin) for further investigation .

Q. How can researchers optimize assay conditions to minimize variability in this compound’s cytotoxicity measurements?

- Pre-Treatment Controls : Include vehicle controls (e.g., DMSO at ≤0.1%) to rule out solvent effects.

- Time-Kill Studies : Test cytotoxicity at multiple timepoints (e.g., 24h, 48h) to identify time-dependent effects.

- Dose-Response Curves : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate precise EC50/IC50 values .

Q. What strategies are effective for validating this compound’s mechanism of action in complex biological systems?

- Pathway Inhibition : Use siRNA knockdown or CRISPR-Cas9 to silence TGF-β1 or NF-κB and assess this compound’s efficacy in modified vs. wild-type cells.

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream effects of this compound exposure.

- In Vivo Correlation : Compare in vitro results with animal models of fibrosis (e.g., bleomycin-induced lung fibrosis) .

Methodological and Literature Integration

Q. How should researchers address gaps in this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) data?

- ADME Studies : Use Caco-2 cell monolayers for permeability assays and liver microsomes for metabolic stability tests.

- PD Modeling : Apply compartmental models to predict dose-response relationships using software like Phoenix WinNonlin.

- Literature Mining : Cross-reference existing PK/PD data from structurally related compounds (e.g., catechins) to infer this compound’s behavior .

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypothesis-driven questions about this compound?

- PICO : Define Population (e.g., A549 cells), Intervention (this compound exposure), Comparison (vehicle control), Outcome (IC50 reduction).

- FINER : Ensure questions are Feasible (e.g., lab resources), Interesting (novelty in anti-fibrotic mechanisms), Novel (unexplored targets), Ethical (cell line use), and Relevant (therapeutic potential) .

Q. How can researchers enhance the rigor of this compound studies through interdisciplinary collaboration?

- Data Sharing : Use platforms like Zenodo to publish raw spectra and docking files.

- Peer Validation : Engage computational chemists to replicate docking results and synthetic biologists to optimize extraction yields.

- Ethical Compliance : Adhere to institutional guidelines for chemical safety and data integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products